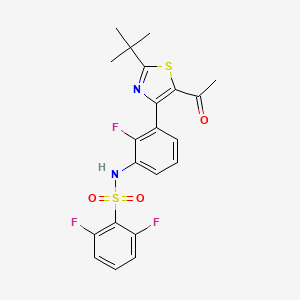

N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a benzenesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions.

The next step involves the introduction of the acetyl and tert-butyl groups to the thiazole ring. This can be achieved through Friedel-Crafts acylation using acetyl chloride and tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

The fluorophenyl group is then introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring. Finally, the benzenesulfonamide moiety is attached through a sulfonation reaction using chlorosulfonic acid followed by amination with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl and benzenesulfonamide groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug with a thiazole ring.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms and the benzenesulfonamide moiety differentiate it from other thiazole-containing compounds, potentially enhancing its stability and activity.

Activité Biologique

N-(3-(5-acetyl-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article examines its antibacterial, anticancer, and pharmacokinetic properties, supported by data tables and relevant case studies.

Antibacterial Activity

Research indicates that compounds with thiazole moieties, similar to the target compound, exhibit promising antibacterial properties. A study evaluated a series of phenylthiazoles for their activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives demonstrated bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL against MRSA strains .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound 19 | 2 | 4 | Bactericidal |

| Compound 23 | 4 | 8 | Bactericidal |

| Compound 26 | 8 | 16 | Bactericidal |

| Vancomycin | 1-2 | Not specified | Bactericidal |

The study also highlighted that the thiazole derivatives maintained metabolic stability, with a biological half-life exceeding six hours, which is advantageous for therapeutic applications .

Anticancer Activity

Thiazole derivatives have shown significant anticancer effects in various studies. For instance, compounds containing thiazole rings demonstrated cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring enhance anticancer activity.

Table 2: Cytotoxicity of Thiazole Compounds

| Compound ID | Cell Line Tested | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|---|

| Compound 9 | A-431 | 1.61 ± 1.92 | Doxorubicin: ~1.5 |

| Compound 10 | Bcl-2 Jurkat cells | 1.98 ± 1.22 | Doxorubicin: ~1.5 |

The presence of electron-donating groups in specific positions of the phenyl ring significantly increased the cytotoxic properties of these compounds .

Pharmacokinetics

The pharmacokinetic profile of thiazole-containing compounds is critical for their development as therapeutic agents. For example, compound 19 demonstrated a half-life (t1/2) of approximately 9.03 hours , indicating favorable distribution and clearance characteristics in vivo studies conducted on Sprague-Dawley rats.

Table 3: Pharmacokinetic Parameters of Compound 19

| Parameter | Value |

|---|---|

| t1/2 (h) | 9.03 |

| Clearance (CL) (L/hr) | 1.26 |

| Volume of Distribution (Vdss) (L) | 16.36 |

These findings suggest that compounds like this compound could be developed for once-daily dosing regimens if administered intravenously .

Propriétés

Formule moléculaire |

C21H19F3N2O3S2 |

|---|---|

Poids moléculaire |

468.5 g/mol |

Nom IUPAC |

N-[3-(5-acetyl-2-tert-butyl-1,3-thiazol-4-yl)-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |

InChI |

InChI=1S/C21H19F3N2O3S2/c1-11(27)18-17(25-20(30-18)21(2,3)4)12-7-5-10-15(16(12)24)26-31(28,29)19-13(22)8-6-9-14(19)23/h5-10,26H,1-4H3 |

Clé InChI |

CRTLDGSUNSBJGN-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=C(N=C(S1)C(C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)C3=C(C=CC=C3F)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.